

Synthesis Protocol for [(R)-DTBM-SEGPHOS]NiCl₂ Complex

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Compound of Interest

Compound Name: (R)-Dtbm-segphos

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This document provides a detailed application note and protocol for the synthesis of the chiral nickel catalyst, [(R)-DTBM-SEGPHOS]NiCl₂. This complex is a valuable tool in asymmetric synthesis, particularly for carbon-carbon bond-forming reactions.^{[1][2]} The following sections detail the necessary reagents, equipment, and a step-by-step procedure for the successful preparation and purification of the title compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of [(R)-DTBM-SEGPHOS]NiCl₂.

Parameter	Value	Unit	Notes
Reactants			
(R)-DTBM-SEGPPOS	1.00	g	1 equiv
Nickel(II) Chloride (NiCl ₂)	110	mg	1 equiv
Solvent			
Acetonitrile	15	mL	For reaction
Acetonitrile	70 + 300	mL	For washing Celite®
Dichloromethane	20	mL	For dissolving solid
Reaction Conditions			
Temperature	Reflux	°C	
Time	16	h	
Atmosphere	Nitrogen (N ₂)	-	
Work-up & Purification			
Celite®	25	g	For filtration
Rotary Evaporator Temperature	30	°C	
Rotary Evaporator Pressure	12	mmHg	
High Vacuum Drying Time	4	h	
Product			
Yield	1.10	g	99%
Appearance	Fine dark green-black powder	-	

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[\[3\]](#)[\[4\]](#)

Materials and Equipment:

- **(R)-DTBM-SEGPPOS**
- Anhydrous Nickel(II) Chloride (NiCl_2)
- Anhydrous Acetonitrile
- Dichloromethane
- Celite®
- 25 mL single-necked round-bottomed flask
- Reflux condenser
- Magnetic stir bar
- Oil bath
- Nitrogen gas supply with a balloon
- Glass filter funnel and vacuum adaptor
- 500 mL round-bottomed flask
- Rotary evaporator
- High vacuum line
- Spatula and vial

Procedure:

- Reaction Setup:

- To an oven-dried 25 mL single-necked round-bottomed flask equipped with a magnetic stir bar, add **(R)-DTBM-SEGPPOS** (1.00 g, 0.85 mmol, 1 equiv) and NiCl₂ (110 mg, 0.85 mmol, 1 equiv).[\[3\]](#)[\[5\]](#)
- Add acetonitrile (15 mL) to the flask.[\[3\]](#)[\[5\]](#)
- Attach a reflux condenser fitted with a rubber septum to the flask.[\[3\]](#)[\[5\]](#)
- Purge the system with nitrogen gas for 5 minutes, then maintain a nitrogen atmosphere using a balloon.[\[3\]](#)[\[5\]](#)
- Reaction:
 - Heat the reaction mixture to reflux in an oil bath and maintain for 16 hours.[\[3\]](#)[\[5\]](#)
- Work-up and Purification:
 - Prepare a filtration setup by charging a Number 3 glass filter funnel, connected to a 500 mL round-bottomed flask via a vacuum adaptor, with Celite® (25 g).[\[3\]](#)
 - Wet the Celite® with acetonitrile (70 mL) and allow it to settle.[\[3\]](#)
 - While the reaction mixture is still warm, pour it over the Celite® pad.[\[3\]](#)
 - Wash the Celite® carefully with acetonitrile (300 mL) until all the color has passed through into the collection flask.[\[3\]](#)
 - Concentrate the filtrate using a rotary evaporator (30 °C, 12 mmHg).[\[3\]](#)
 - Dissolve the resulting solid in dichloromethane (20 mL) and transfer it to a 20 mL vial.[\[3\]](#)
 - Remove the solvent on a rotary evaporator (30 °C, 12 mmHg).[\[3\]](#)
 - Break up the resulting solid with a spatula and dry it under high vacuum (0.1 mmHg) for 4 hours.[\[3\]](#)
 - This procedure yields the title compound, **[(R)-DTBM-SEGPPOS]NiCl₂**, as a fine dark green-black powder (1.10 g, 99%).[\[3\]](#)

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of **[(R)-DTBM-SEGPBOS]NiCl₂**.



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Caption: Experimental workflow for the synthesis of **[(R)-DTBM-SEGPBOS]NiCl₂**.

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